

Spectroscopic Analysis of N-(3-

Aminophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(3-Aminophenyl)-2-	
	ethoxyacetamide	
Cat. No.:	B1340483	Get Quote

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the aromatic compound N-(3-aminophenyl)acetamide. While the specific request was for N-(3-Aminophenyl)-2-ethoxyacetamide, a thorough search of scientific databases did not yield experimental spectroscopic data for this exact compound. However, extensive data is available for the closely related molecule, N-(3-aminophenyl)acetamide (CAS No: 102-28-3), which lacks the 2-ethoxy substituent on the acetamide group. This document will focus on the available data for N-(3-aminophenyl)acetamide, presenting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are standard for the structural elucidation of organic compounds and are applicable to a wide range of similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for N-(3-aminophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(3-aminophenyl)acetamide



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in the searched sources			

Table 2: ¹³C NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

Chemical Shift (δ) ppm	Assignment
Data not available in the searched sources	

Note: Specific experimental ¹H and ¹³C NMR data for N-(3-aminophenyl)acetamide were not available in the public databases searched. The expected chemical shifts can be predicted based on standard correlation tables and spectral data of similar compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for N-(3-aminophenyl)acetamide

Wavenumber (cm⁻¹)	Intensity	Assignment
3450 - 3250	Strong, Broad	N-H stretch (amine and amide)
3080 - 3010	Medium	C-H stretch (aromatic)
1660 - 1640	Strong	C=O stretch (amide I)
1620 - 1580	Medium	N-H bend (amine) / C=C stretch (aromatic)
1560 - 1540	Medium	N-H bend (amide II)
890 - 860	Strong	C-H bend (aromatic, 1,3-disubstitution)
790 - 750	Strong	C-H bend (aromatic, 1,3-disubstitution)



Source: Predicted values based on characteristic group frequencies. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(3-aminophenyl)acetamide[1]

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
108	~80	[M - CH ₂ CO] ⁺
80	~30	[C ₆ H ₆ N] ⁺
53	~20	[C ₄ H ₃] ⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: A sample of 5-10 mg of N-(3-aminophenyl)acetamide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Data Acquisition:



- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to
 produce the frequency-domain spectrum. Phase and baseline corrections are applied, and
 the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3]
- Instrumentation: The analysis is performed using an FTIR spectrometer.[4]
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[3]



 Data Processing: The final spectrum is presented as a plot of percentage transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

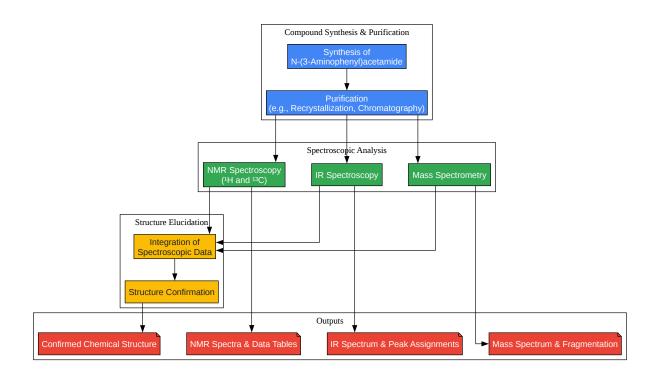
Procedure:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas
 Chromatography (GC-MS). The sample is volatilized in the ion source.[5]
- Ionization (Electron Ionization EI): In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
 are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
 analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.





Click to download full resolution via product page

Workflow for Spectroscopic Characterization



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. m-Aminoacetanilide | C8H10N2O | CID 7604 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 3. Fourier transform infrared spectroscopy [bio-protocol.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(3-Aminophenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340483#n-3-aminophenyl-2-ethoxyacetamidespectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com